7-Bromopyrazolo[1,5-a]pyridin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-1-2-5-4-7(11)9-10(5)6/h1-4H,(H,9,11) |
InChI Key |
QJLQRHADINUGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)NN2C(=C1)Br |
Origin of Product |
United States |
Tautomerism and Conformational Analysis of 7 Bromopyrazolo 1,5 a Pyridin 2 Ol
Theoretical Framework of Tautomerism in Heterocyclic Systems
Tautomerism is a form of isomerism where compounds, known as tautomers, can readily interconvert through a chemical reaction. clockss.org This phenomenon is particularly prevalent in heterocyclic chemistry and can significantly influence the compound's properties. clockss.orgnumberanalytics.com The interconversion often involves the migration of a proton, a process termed prototropic tautomerism, which is common in heterocyclic compounds due to the presence of heteroatoms like nitrogen and oxygen. numberanalytics.com
The stability of different tautomeric forms is dependent on several factors, including resonance stabilization and hydrogen bonding. csjmu.ac.in The equilibrium between tautomers can be influenced by the solvent, temperature, and the presence of substituents on the heterocyclic ring. numberanalytics.com In heterocyclic systems, two main types of tautomerism are observed: annular tautomerism, where a proton moves between two ring nitrogen atoms, and tautomerism of substituents, where a proton moves between a ring atom and a substituent.
Keto-Enol Tautomerism in 7-Bromopyrazolo[1,5-a]pyridin-2-ol (2-ol vs. 2(1H)-one)
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, closely related to pyrazolopyridines, can exist in multiple tautomeric forms. nih.gov Specifically, this compound can exhibit keto-enol tautomerism, existing in equilibrium between the 7-bromo-pyrazolo[1,5-a]pyridin-2-ol (enol form) and the 7-bromo-1H-pyrazolo[1,5-a]pyridin-2(1H)-one (keto form). nih.govfrontiersin.org The keto form has a carbonyl group, while the enol form contains a hydroxyl group. masterorganicchemistry.com
The relative stability of these tautomers is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com The enol form often benefits from the aromaticity of the pyrazole (B372694) ring, while the keto form may be stabilized by the strong carbonyl bond.
Experimental Investigations of Tautomeric Equilibria in Solution
The tautomeric equilibrium of heterocyclic compounds in solution is highly dependent on the solvent's polarity. masterorganicchemistry.com For instance, studies on acetoacetic acid have shown that the enol tautomer concentration can vary from less than 2% in a polar solvent like D2O to 49% in a nonpolar solvent like CCl4. masterorganicchemistry.com This is because less polar solvents favor the internally hydrogen-bonded enol tautomer. masterorganicchemistry.com Spectroscopic techniques like NMR and UV-Vis are instrumental in determining the predominant tautomeric form in different solvents.
Solid-State Tautomeric Preferences and Crystal Packing Effects
In the solid state, the tautomeric preference is often dictated by crystal packing forces and intermolecular interactions, such as hydrogen bonding. nih.gov X-ray crystallography is a powerful tool to determine the exact tautomeric form present in a crystal. For example, in the crystal structure of some pyrazolo[1,5-a]pyrazine (B3255129) derivatives, the NH tautomer is confirmed to be the stable form in the crystal phase. researchgate.net These intermolecular hydrogen bonds play a crucial role in the self-assembly and organization of molecules in the solid state. nih.gov
Conformational Landscape and Energetic Minima of Tautomeric Forms
Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to explore the conformational landscape and determine the energetic minima of different tautomers. researchgate.net These calculations can provide insights into the relative stabilities of the keto and enol forms and the energy barriers for their interconversion. By modeling the geometric parameters, researchers can predict the most stable conformations of each tautomer. researchgate.netmdpi.com
Intermolecular Interactions and Aggregation Phenomena Related to Tautomers
The different tautomeric forms of this compound can engage in various intermolecular interactions, leading to different aggregation patterns. The enol form, with its hydroxyl group, can act as a hydrogen bond donor and acceptor. The keto form, with its carbonyl group and N-H bond, can also participate in hydrogen bonding. These interactions, along with others like π-π stacking, are crucial in determining the supramolecular architecture in the solid state and can influence the compound's physical properties. nih.govmdpi.comnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.govdnu.dp.ua
Reactivity and Advanced Derivatization of 7 Bromopyrazolo 1,5 a Pyridin 2 Ol
Transformations Involving the Bromine Substituent at Position 7
The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-7 position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely employed to couple the 7-bromo position with various aryl and heteroaryl boronic acids or esters, creating C-C bonds. mdpi.comencyclopedia.pub For related brominated pyrazolo[1,5-a]pyrimidine (B1248293) systems, specific palladium catalysts and conditions have been optimized to achieve high yields while minimizing side reactions like debromination. rsc.org For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos under microwave irradiation has proven effective for coupling with a variety of boronic acids. rsc.org The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base in an appropriate solvent. mdpi.comrsc.orgacs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Bromo-Pyrazolo-Scaffolds
| Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| XPhosPdG2 / XPhos | Na₂CO₃ | Dioxane | 110°C, 18 hours (Microwave) | 85–92% | rsc.org |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | Heating (Microwave) | Good | mdpi.com |
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 7-bromo position with a terminal alkyne. gold-chemistry.orglibretexts.org The Sonogashira coupling is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This method allows for the introduction of alkynyl moieties, which are valuable for extending conjugation or as precursors for further transformations. encyclopedia.pub While copper-free versions of the Sonogashira reaction have been developed, the classic Pd/Cu system remains prevalent. libretexts.orgnih.gov
Heck Reaction: The Heck reaction enables the arylation of alkenes, creating a new C-C bond between the 7-position of the pyrazolopyridine core and an olefin. organic-chemistry.org The reaction involves the palladium-catalyzed coupling of the aryl bromide with an activated alkene in the presence of a base. researchgate.netbeilstein-journals.org This transformation typically proceeds with high trans selectivity and is a reliable method for synthesizing substituted styrenyl or acrylyl derivatives from 7-bromopyrazolo[1,5-a]pyridin-2-ol. organic-chemistry.org
Buchwald-Hartwig Amination: To form C-N bonds at the C-7 position, the Buchwald-Hartwig amination is the premier method. libretexts.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. researchgate.netrsc.org The choice of palladium precursor, phosphine ligand (such as BrettPhos or JosiPhos), and base is critical for achieving high efficiency and functional group tolerance. libretexts.orgrug.nl This reaction provides a direct route to 7-amino-substituted pyrazolo[1,5-a]pyridin-2-ol (B1355211) derivatives.
The pyrazolo[1,5-a]pyrimidine ring system, and by analogy the pyrazolo[1,5-a]pyridine (B1195680) core, is sufficiently electron-deficient to allow for nucleophilic aromatic substitution (SNAr) at positions 5 and 7. mdpi.comencyclopedia.pub The bromine at C-7 can be displaced by strong nucleophiles, particularly when the ring is further activated. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines (primary or secondary). mdpi.combiorxiv.org The reaction often requires elevated temperatures or the use of a strong base to proceed effectively. pressbooks.pub This pathway offers an alternative to metal-catalyzed methods for introducing heteroatom substituents.
The bromine atom at C-7 can be removed and replaced with a hydrogen atom through reduction. This debromination can occur as an undesired side reaction during cross-coupling processes, particularly under certain conditions or with specific catalysts. rsc.org However, it can also be performed intentionally to produce the parent pyrazolo[1,5-a]pyridin-2-ol scaffold. Standard reduction methods, such as catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or reduction with reagents like tin(II) chloride, can be employed for this transformation. google.com
Reactions at the Hydroxyl/Oxo Group at Position 2
The reactivity at position 2 is governed by the keto-enol tautomerism between the 2-ol and the 2(1H)-one forms. This allows for selective functionalization at either the oxygen atom (O-alkylation/acylation) or the ring nitrogen atom (N-alkylation/acylation).
In its enol form, the hydroxyl group at position 2 can readily undergo O-alkylation and O-acylation.
O-Alkylation: This reaction is typically achieved under basic conditions, for example, by treating the substrate with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding alkoxide, which then reacts with an alkyl halide or another electrophile. google.commdpi.com This Williamson-ether-synthesis-type reaction yields 2-alkoxy-7-bromopyrazolo[1,5-a]pyridine derivatives.
O-Acylation: The introduction of an acyl group to form an ester linkage can be accomplished by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine. acs.org
The 2(1H)-one tautomer possesses a nucleophilic secondary amine-like nitrogen at the N-1 position of the pyrazole (B372694) ring, which can be targeted for functionalization.
N-Alkylation: The alkylation of the N-1 position of asymmetrically substituted pyrazoles can be challenging, often leading to mixtures of regioisomers. nih.gov Careful optimization of reaction conditions, including the choice of base, solvent, and electrophile, is necessary to achieve regioselective N-alkylation. nih.gov
N-Acylation: The N-1 position can also be acylated using standard acylating agents. This reaction is often more straightforward than alkylation and provides a route to N-acyl-7-bromopyrazolo[1,5-a]pyridin-2(1H)-ones. Acetic anhydride (B1165640) or various acid chlorides can be used for this purpose. acs.org
Reactivity of the Pyrazolo[1,5-a]pyridine Core
The reactivity of the fused heterocyclic system is a blend of its two components. The pyrazole ring is electron-rich and thus more susceptible to electrophilic attack, whereas the pyridine ring is electron-deficient. mdpi.com Substituents on the ring significantly modulate this inherent reactivity.
Electrophilic aromatic substitution (EAS) on the this compound core is directed by the existing substituents. total-synthesis.com The hydroxyl group at C-2 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom at C-7 is a deactivating group but also an ortho, para-director.
Given the electronics of the system:
The C-3 position is highly activated by the adjacent C-2 hydroxyl group, making it the most probable site for electrophilic attack. Studies on related pyrazolo[1,5-a]pyrimidines confirm that the C-3 position is highly nucleophilic and readily undergoes halogenation and nitration. mdpi.com
The C-7 bromine atom deactivates the pyridine ring, further favoring substitution on the more electron-rich pyrazole ring.
Nitration: The nitration of pyrazolo[1,5-a]pyridine derivatives can be achieved using standard nitrating agents. For this compound, the reaction with a nitrating agent like nitric acid in a sulfuric acid medium would be expected to yield 7-Bromo-3-nitropyrazolo[1,5-a]pyridin-2-ol. The reaction is typically polar and stepwise. rsc.org
Sulfonation: Sulfonation, using fuming sulfuric acid (H₂SO₃/SO₃), would similarly be expected to occur at the C-3 position, yielding 7-Bromo-2-hydroxy-pyrazolo[1,5-a]pyridine-3-sulfonic acid.
While the aromatic pyrazolo[1,5-a]pyridine core is generally resistant to participating in cycloaddition reactions, the [3+2] cycloaddition is the most fundamental and widely used method for its synthesis. acs.orgnih.gov This reaction does not start from the pre-formed core but rather constructs it.
The typical pathway involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole), generated in situ from an N-aminopyridinium salt, with a dipolarophile such as an alkyne or an alkene. nih.govorganic-chemistry.org For instance, the reaction of an N-aminopyridinium salt with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of the pyrazolo[1,5-a]pyridine skeleton. beilstein-journals.org This process can be promoted by various catalysts or occur under metal-free conditions. organic-chemistry.orgrsc.orgrsc.org
Table 1: Examples of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference(s) |
| N-aminopyridinium iodide | (E)-β-iodovinyl sulfones | K₂CO₃ | 2-substituted pyrazolo[1,5-a]pyridines | rsc.org |
| N-aminopyridines | α,β-unsaturated compounds | TEMPO, heat | Multisubstituted pyrazolo[1,5-a]pyridines | acs.org |
| N-aminopyridinium salts | gem-difluorostyrenes | Base-promoted | 2-fluoropyrazolo[1,5-a]pyridines | researchgate.net |
| N-aminopyridines | Nitroalkenes | Cu(OAc)₂, heat | 3-nitro-pyrazolo[1,5-a]pyridines | rsc.org |
Direct C-H functionalization has emerged as a powerful tool for derivatizing the pyrazolo[1,5-a]pyridine core, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed direct arylation reactions have been successfully applied to selectively functionalize the C-3 and C-7 positions. rsc.orgacs.org
The regioselectivity of the arylation can be controlled by the choice of catalyst, ligand, and additives. For example, in the reaction of pyrazolo[1,5-a]pyridines with aryl iodides, the use of cesium(I) fluoride (B91410) as an additive tends to favor arylation at the C-3 position, while silver(I) carbonate promotes functionalization at the C-7 position. acs.org The C-7 arylation often requires a specific phosphine ligand, such as SPhos, to proceed efficiently. acs.org
Table 2: Regioselective C-H Arylation of the Pyrazolo[1,5-a]pyridine Core
| Position | Catalyst / Ligand | Additive | Substrate Scope | Key Finding | Reference(s) |
| C-3 | Pd(OAc)₂ | CsF | Aryl iodides | Selective arylation at the more nucleophilic C-3 position. | acs.org |
| C-7 | Pd(OAc)₂ / SPhos | Ag₂CO₃ | Aryl iodides | Ligand and additive are crucial for directing arylation to the C-7 position. | acs.org |
| C-H/C-H Coupling | Pd(OAc)₂ | AgOAc | Thiophenes, furans, indoles | Direct cross-coupling with five-membered heteroarenes without directing groups. | rsc.orgnih.gov |
Synthesis of Complex Architectures from this compound
The title compound serves as a valuable scaffold for building more elaborate molecular structures. The bromine atom at the C-7 position is a key functional handle, enabling a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of aryl, alkyl, and amino groups, which can then be used in subsequent transformations to build complex polycyclic systems.
Annulation reactions are a powerful strategy to construct additional rings onto the pyrazolo[1,5-a]pyridine framework, leading to fused polycyclic systems. Starting with this compound, a common approach involves a two-step sequence:
Cross-Coupling: The bromine at C-7 is first reacted via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with an ortho-functionalized arylboronic acid or Sonogashira coupling with a terminal alkyne) to install a side chain.
Intramolecular Cyclization: The newly introduced side chain contains a functional group that can react with a position on the parent heterocycle (e.g., the N-1 nitrogen or the C-6 carbon) in an intramolecular cyclization, forming a new ring.
Methodologies developed for related systems can be adapted for this purpose. For example, Rh(III)-catalyzed annulation of 3-aminopyrazoles with aldehydes and sulfoxonium ylides has been used to create diverse pyrazolo[1,5-a]pyrimidines, showcasing a strategy where the pyrazole ring is built upon. nih.gov Similarly, TEMPO-mediated [3+2] annulation-aromatization protocols provide a regioselective route to the core, which can be adapted for more complex targets. acs.org These strategies highlight the potential for creating novel, fused polycyclic architectures from appropriately functionalized pyrazolo[1,5-a]pyridine precursors.
Polymerization and Oligomerization via Functional Groups
The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxyl group, presents intriguing possibilities for its use as a monomer in polymerization and oligomerization reactions. The strategic exploitation of these functional groups could lead to the synthesis of novel polymers with tailored properties, potentially finding applications in materials science. The reactivity of each functional group can be selectively targeted to achieve different polymer architectures.
The bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core is amenable to various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions are extensively used in the synthesis of conjugated polymers. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Yamamoto coupling, could be employed to create polymers. acs.orgresearchgate.net In these scenarios, this compound could undergo homopolymerization or copolymerization with other appropriately functionalized monomers.
Yamamoto coupling, which involves the nickel-catalyzed dehalogenative polymerization of aryl halides, could lead to the formation of poly(pyrazolo[1,5-a]pyridin-2-ol)s. researchgate.netresearchgate.net This method is advantageous as it allows for the polymerization of a single, halogen-functionalized monomer. researchgate.net The resulting polymers would feature direct linkages between the pyrazolopyridine units, creating a conjugated backbone.
Alternatively, Suzuki-Miyaura cross-coupling offers a versatile route to a wider range of polymer structures. cmu.eduacs.org By reacting this compound with a bis(boronic acid) or bis(boronic ester) comonomer, a variety of alternating copolymers could be synthesized. The properties of the resulting polymer could be fine-tuned by the choice of the comonomer. The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions has been shown to be effective for reactions involving bromopyridines. acs.org
The hydroxyl group at the 2-position offers a different avenue for polymerization, primarily through step-growth polymerization mechanisms to form polyethers. rroij.comchemrxiv.org This functional group can react with suitable electrophiles in a polycondensation or polyaddition reaction. For example, reaction with a dihalide or a diepoxide in the presence of a base could yield polyethers incorporating the pyrazolopyridine moiety in the polymer backbone. The synthesis of polyethers from hydroxylated N-heterocycles is a known strategy for creating functional polymers. dtu.dk
The reactivity of the hydroxyl group could also be utilized in condensation reactions with dicarboxylic acids or their derivatives to form polyesters, although this would likely require harsher reaction conditions. The formation of such polymers proceeds via a step-growth mechanism, where dimers, trimers, and longer oligomers are formed progressively, eventually leading to high molecular weight polymers. wikipedia.org
The presence of both a bromo and a hydroxyl group also opens up the possibility of creating hyperbranched or cross-linked polymers. By carefully selecting the reaction conditions, one functional group could be made to react preferentially, leaving the other available for subsequent polymerization or modification. This would allow for the synthesis of complex polymer architectures.
Below are hypothetical data tables for polymerization reactions involving this compound, based on established polymerization methods for analogous compounds.
Table 1: Hypothetical Yamamoto Homopolymerization of this compound
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Polymer Yield (%) |
| 1 | Ni(COD)₂ | 2,2'-Bipyridyl | DMF | 80 | 75 |
| 2 | NiCl₂ | PPh₃ | THF | 65 | 68 |
| 3 | Ni(acac)₂ | 1,5-Cyclooctadiene | Toluene | 110 | 82 |
Table 2: Hypothetical Suzuki-Miyaura Copolymerization of this compound with 1,4-Benzenediboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Copolymer Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ | RuPhos | CsF | THF/H₂O | 80 | 88 |
Table 3: Hypothetical Polyetherification of this compound with 1,4-Dibromobutane
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Polymer Yield (%) |
| 1 | NaH | DMF | 60 | 24 | 78 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 48 | 65 |
| 3 | Cs₂CO₃ | DMSO | 70 | 24 | 85 |
Spectroscopic and Crystallographic Characterization of 7 Bromopyrazolo 1,5 a Pyridin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentcdnsciencepub.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Bromopyrazolo[1,5-a]pyridin-2-ol, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are crucial for unambiguous structural assignment.
¹H NMR Chemical Shift Analysis
In the ¹H NMR spectrum of a pyrazolo[1,5-a]pyridine (B1195680) system, the chemical shifts of the protons are influenced by the electronic effects of the fused ring system and any substituents. For this compound, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region. The bromine atom at the 7-position will exert a deshielding effect on adjacent protons. The hydroxyl group at the 2-position will present a signal whose chemical shift can vary depending on the solvent and concentration. Based on data from related pyrazolo[1,5-a]pyridine derivatives, the expected chemical shifts can be approximated. For instance, in the parent pyrazolo[1,5-a]pyridine, the protons resonate at specific ppm values which serve as a baseline for predicting the shifts in its bromo- and hydroxy-substituted counterparts. chemicalbook.com
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.0 - 7.0 | s |
| H-4 | 7.0 - 8.0 | d |
| H-5 | 6.5 - 7.5 | t |
| H-6 | 8.0 - 9.0 | d |
| OH | Variable | br s |
¹³C NMR Chemical Shift Analysis
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | 155 - 165 |
| C-3 | 90 - 100 |
| C-3a | 140 - 150 |
| C-4 | 120 - 130 |
| C-5 | 110 - 120 |
| C-6 | 130 - 140 |
| C-7 | 100 - 110 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)researchgate.netresearchgate.netprinceton.edusdsu.edu
2D NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for the complete structural elucidation of complex molecules like this compound.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6).
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at H-3 would show a cross-peak with the carbon at C-3.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is vital for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, the proton at H-5 would show correlations to carbons C-4, C-6, and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net This can be useful in determining the spatial arrangement of substituents and the conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationmdpi.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretch of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region. The C-Br stretch would likely be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹. IR data from related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives show characteristic peaks for N-H, C=O, and aromatic C-H and C=C stretching vibrations. mdpi.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C, C=N | Stretching | 1400 - 1650 |
| C-O | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 700 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysismdpi.comnih.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₇H₅BrN₂O), the molecular ion peak [M]⁺ in the mass spectrum would be expected at m/z corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways could involve the loss of the bromine atom, the hydroxyl group, or small molecules like CO or N₂. The fragmentation patterns of related pyrazolo[1,5-a]pyrimidine derivatives often show the molecular ion peak as the base peak or a prominent peak, followed by fragmentation through the loss of substituents. mdpi.com
X-ray Crystallography for Solid-State Structure Elucidationnih.gov
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, it is possible to determine the exact positions of all atoms, as well as bond lengths, bond angles, and intermolecular interactions.
For this compound, a single crystal X-ray diffraction study would provide definitive proof of its structure. It would confirm the connectivity of the atoms in the bicyclic system and the positions of the bromo and hydroxyl substituents. Furthermore, it would reveal details about the planarity of the ring system and how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the hydroxyl group. The crystal structure of related pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues has been successfully determined, confirming their tautomeric form and providing insight into their solid-state arrangement. nih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed crystallographic data for the specific molecule this compound is not available in the surveyed literature. However, the crystal structure of highly analogous compounds, such as those from the 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide series, offers a reliable model for its structural parameters. For instance, the cocrystal structure of a potent human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitor, which features the 2-hydroxypyrazolo[1,5-a]pyridine core, has been determined (PDB code 6FMD). acs.org This, along with data for related pyrazolo[1,5-a]pyrimidine derivatives, allows for an informed estimation of the bond lengths and angles. researchgate.net
The pyrazolo[1,5-a]pyridine ring system is characteristically planar. smolecule.com The bond lengths within the fused heterocyclic rings are expected to exhibit values intermediate between single and double bonds, indicative of their aromatic character. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an aromatic ring. The C-O bond of the hydroxyl group will have a length characteristic of a phenolic C-O single bond, which is crucial for distinguishing it from the keto tautomer.
Table 1: Predicted Bond Lengths for this compound Based on Analogous Structures
| Bond | Predicted Length (Å) |
|---|---|
| C7-Br | ~1.90 |
| C2-O | ~1.36 |
| N1-N8 | ~1.38 |
| C2-C3 | ~1.40 |
| C5-C6 | ~1.38 |
Table 2: Predicted Bond Angles for this compound Based on Analogous Structures
| Angle | Predicted Angle (°) |
|---|---|
| C6-C7-Br | ~120 |
| C3-C2-O | ~125 |
| N1-N8-C7a | ~108 (in pyrazole (B372694) ring) |
The dihedral angles of the fused ring system will be close to zero, confirming the planarity of the molecule. This planarity is a key feature that facilitates intermolecular interactions such as π-π stacking. smolecule.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions, similar to what is observed in related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives. researchgate.netsmolecule.com
Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be hydrogen bonding involving the 2-hydroxyl group. This group can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring (N4) or the pyrazole ring (N1) of an adjacent molecule, leading to the formation of chains or dimeric structures. In the solid state of related 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamides, the hydroxyl group forms a crucial hydrogen bond interaction. acs.org
Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, acting as a halogen bond donor to an electron-rich atom, such as a nitrogen or oxygen atom of a neighboring molecule. Studies on brominated pyrazolo[1,5-a]pyrimidines have shown the presence of Br···N or Br···O interactions that contribute to the stability of the crystal lattice. researchgate.net
π-π Stacking: The planar nature of the pyrazolo[1,5-a]pyridine core makes it highly conducive to π-π stacking interactions. smolecule.com These interactions would involve the overlapping of the aromatic rings of adjacent molecules, further stabilizing the crystal packing. The stacking distance is typically in the range of 3.4-3.8 Å.
Table 3: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |
|---|---|---|---|
| Hydrogen Bonding | O-H (at C2) | N4 or N1 (intermolecular) | O···N distance ~2.7-3.0 Å |
| Halogen Bonding | C7-Br | N or O atom (intermolecular) | Br···N/O distance < sum of van der Waals radii |
Confirmation of Tautomeric Forms in the Solid State
The potential for tautomerism is a critical aspect of the chemistry of this compound, which can exist in either the -ol form (2-hydroxy) or the -one form (2-oxo). Spectroscopic and crystallographic studies of related compounds have been instrumental in determining the predominant tautomer in the solid state.
For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, X-ray crystallography has confirmed the dominance of the keto tautomer in the crystalline form. nih.gov Conversely, for derivatives of 2-hydroxypyrazolo[1,5-a]pyridine, the enol (-ol) form is established as the key tautomer responsible for biological activity, as it effectively mimics a carboxylic acid group. acs.org The cocrystal structure of an inhibitor with this scaffold clearly shows the presence of the hydroxyl group. acs.org
The preference for the 2-hydroxy tautomer in the solid state can be attributed to the stability gained through aromaticity of the fused ring system and the ability to form strong intermolecular hydrogen bonds. The presence of a distinct C-O single bond and the absence of a C=O double bond in the crystal structure would be definitive proof of the -ol form. Solid-state NMR spectroscopy could also be employed to confirm the tautomeric state, as the chemical shifts of the carbon and nitrogen atoms are sensitive to the tautomeric form. mdpi.com For 1-phenyl-1H-pyrazol-3-ol, solid-state NMR confirmed the presence of the -ol form. mdpi.com
Computational and Theoretical Investigations of 7 Bromopyrazolo 1,5 a Pyridin 2 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the electronic landscape of molecules like 7-bromopyrazolo[1,5-a]pyridin-2-ol. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical properties.
The initial step in the computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional conformation. For this compound, this process would typically be performed for its potential tautomers, primarily the -ol and the keto (-one) forms. The calculations would yield the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface.
The energetic profile, including the total electronic energy and the heat of formation, provides a quantitative measure of the molecule's stability. By comparing the optimized energies of the different tautomers, one can predict their relative populations at equilibrium. The presence of the bromine atom at the 7-position is expected to influence the electronic distribution and, consequently, the geometry and stability of the fused ring system.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Tautomers
| Parameter | This compound | 1H-7-Bromopyrazolo[1,5-a]pyridin-2-one |
| C2-O Bond Length (Å) | 1.355 | 1.230 |
| N1-N8 Bond Length (Å) | 1.380 | 1.395 |
| C7-Br Bond Length (Å) | 1.890 | 1.885 |
| Total Energy (Hartree) | -2850.123 | -2850.115 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on expected trends from related compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. wuxiapptec.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazolo[1,5-a]pyridine (B1195680) ring system, particularly on the pyrazole (B372694) moiety and the oxygen atom of the hydroxyl group in the -ol tautomer. The LUMO is likely to be distributed over the entire fused ring system, with significant contributions from the pyridine (B92270) ring, which can act as an electron acceptor. The bromine atom, being an electron-withdrawing group, would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity towards electrophiles and nucleophiles.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Note: The data in this table is hypothetical and based on general values for similar heterocyclic systems.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
Theoretical Studies on Tautomeric Equilibria and Interconversion Barriers
Tautomerism is a fundamental property of many heterocyclic compounds, and this compound is expected to exist as an equilibrium mixture of its -ol and keto (-one) forms. Theoretical calculations are essential for understanding the factors that govern this equilibrium and the energy barriers for interconversion between the tautomers. A study on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has shown the existence of plausible tautomeric structures. nih.gov
The two primary tautomers are:
This compound (the aromatic -ol form)
1H-7-Bromopyrazolo[1,5-a]pyridin-2-one (the keto form)
The relative stability of tautomers can be significantly influenced by the solvent environment. In the gas phase, the aromatic -ol form is often more stable due to its aromaticity. However, in polar solvents, the keto form, which typically has a larger dipole moment, can be preferentially stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules.
Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict the tautomeric preference in different solvents. These models simulate the solvent as a continuous dielectric medium, providing a more realistic picture of the molecule's behavior in solution. For this compound, it is anticipated that polar protic solvents would favor the keto tautomer.
The interconversion between the -ol and keto tautomers involves an intramolecular proton transfer. Theoretical calculations can elucidate the mechanism of this transfer by mapping the potential energy surface along the reaction coordinate. This allows for the determination of the transition state structure and the activation energy barrier for the proton transfer.
The mechanism can be a direct proton transfer or can be mediated by solvent molecules. In the latter case, solvent molecules can act as a proton shuttle, lowering the activation energy for the tautomerization process. Understanding these mechanisms is crucial for predicting the kinetics of the tautomeric equilibrium.
Table 3: Hypothetical Relative Energies and Interconversion Barriers for Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water | Activation Barrier (kcal/mol) |
| This compound | 0.0 | 1.5 | - |
| 1H-7-Bromopyrazolo[1,5-a]pyridin-2-one | 2.1 | 0.0 | 15.2 |
Note: The data in this table is hypothetical and illustrative, based on trends observed in similar heterocyclic systems.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, providing a detailed understanding of how reactants transform into products. For a molecule such as this compound, these studies would be crucial for optimizing its synthesis and understanding its reactivity.
Unraveling Complex Reaction Pathways
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can proceed through various routes, often involving cyclocondensation reactions. researchgate.net Theoretical calculations, typically using Density Functional Theory (DFT), can be employed to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows chemists to identify the most energetically favorable pathway, predict potential by-products, and understand the role of different reagents and conditions. For instance, in the synthesis of related pyrazolo[1,5-a]pyrimidines, computational studies have helped to rationalize the regioselectivity of the reactions. researchgate.net
An illustrative reaction coordinate for a hypothetical synthetic step is shown below. This type of analysis would pinpoint the rate-determining step of the reaction, which is the step with the highest energy barrier (activation energy).
Illustrative Reaction Coordinate Diagram
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.2 |
| Transition State 2 | +18.7 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Catalyst Design Principles
Many organic reactions are facilitated by catalysts. Computational modeling can play a pivotal role in designing more efficient catalysts. By understanding the interaction between the catalyst and the reacting molecules at the transition state, it is possible to design catalysts that lower the activation energy of the desired reaction pathway. For reactions involving transition metal catalysts, which are common in the synthesis of heterocyclic compounds, computational methods can predict the binding energies of ligands and the electronic structure of the catalytic species, guiding the development of new and improved catalysts. For example, studies on related heterocyclic systems have utilized computational approaches to understand the role of metal complexes in promoting specific transformations. mdpi.com
Spectroscopic Property Prediction via Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. organicchemistrydata.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized compound like this compound. Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule. Furthermore, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information, particularly regarding the connectivity and stereochemistry of the molecule. nih.gov
Illustrative Predicted ¹H NMR Chemical Shifts for a Pyrazolo[1,5-a]pyridine Core
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-3 | 6.8 |
| H-4 | 7.2 |
| H-5 | 7.5 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound. Actual shifts would be influenced by the bromo and hydroxyl substituents.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling
While quantum mechanical calculations are excellent for understanding static molecular properties and reaction pathways, molecules are not static entities. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational landscape. For instance, if there were flexible side chains, MD would reveal the preferred conformations and the energy barriers between them. nih.gov Furthermore, simulations in a solvent like water or DMSO would provide a more realistic picture of its behavior in solution, including how it interacts with solvent molecules. This information is crucial for understanding its solubility and how it might interact with biological targets. The simulations can also be used to calculate thermodynamic properties such as free energies of binding to a protein active site.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-bromopyrazolo[1,5-a]pyridine |
| 6-bromopyrazolo[1,5-a]pyridin-2-ol |
| pyrazolo[1,5-a]pyrimidines |
| water |
Advanced Applications and Materials Science Relevance
Utilization as a Building Block in Organic Synthesis
7-Bromopyrazolo[1,5-a]pyridin-2-ol serves as a valuable scaffold for the construction of more complex molecular architectures, leveraging the reactivity of its heterocyclic core and functional groups.
The pyrazolo[1,5-a]pyridine (B1195680) framework is a "privileged scaffold" in medicinal chemistry and materials science due to its synthetic accessibility and the diverse biological and photophysical activities of its derivatives. nih.govnih.gov The presence of the bromine atom at the 7-position and the hydroxyl group at the 2-position on the this compound ring system offers reactive handles for further chemical modifications. These positions are amenable to a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. rsc.org Such modifications can be used to construct more elaborate, fused heterocyclic systems. For instance, the general synthesis of pyrazolo[1,5-a]pyridines can be achieved through methods like the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org The core structure can also be assembled through the condensation of aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov These synthetic strategies highlight the potential to use this compound as a starting material for creating libraries of novel compounds with diverse functionalities and potential applications.
The planar nature and the presence of heteroatoms in the pyrazolo[1,5-a]pyridine core suggest its potential utility in the design of supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can serve as a hydrogen bond donor, facilitating the formation of well-ordered, self-assembled structures. The tendency of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related scaffold, to form crystals with notable conformational and supramolecular phenomena has been observed. mdpi.com This propensity for ordered packing is a critical attribute for the development of crystalline materials with specific electronic or optical properties. By strategically modifying the this compound scaffold, it is possible to direct the formation of complex supramolecular architectures, such as coordination polymers or liquid crystals, although specific research on this compound is still emerging.
Potential in Materials Science
The photophysical properties of the pyrazolo[1,5-a]pyridine scaffold are a key area of interest, with potential applications in various materials science domains.
Derivatives of pyrazolo[1,5-a]pyridines and the analogous pyrazolo[1,5-a]pyrimidines have been identified as promising fluorophores. rsc.orgrsc.org These compounds can exhibit high fluorescence quantum yields and their emission properties can be tuned by altering the substituents on the heterocyclic core. rsc.orgrsc.org For example, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission wavelengths. rsc.org A study on pyrazolo[1,5-a]pyrimidine-based fluorophores demonstrated that their photophysical properties are comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.org The effect of substituents on the fluorescence properties of pyrazolopyridines has been systematically investigated, providing a basis for the rational design of new fluorescent materials. nih.gov The inherent fluorescence of the pyrazolo[1,5-a]pyridine core in this compound suggests its potential as a platform for the development of novel fluorescent dyes.
Interactive Data Table: Photophysical Properties of a Related Pyrazolo[1,5-a]pyridine-based Fluorescent Probe
| Property | Value | Reference |
| Excitation Wavelength | Not Specified | nih.gov |
| Emission Wavelength | Not Specified | nih.gov |
| Quantum Yield (φ) | 0.64 | nih.gov |
| Response Time to pH | < 10 seconds | nih.gov |
This table presents data for a novel fluorescent probe based on the pyrazolo[1,5-a]pyridine scaffold, illustrating the potential of this class of compounds.
The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials research. The high solid-state emission intensities observed in some pyrazolo[1,5-a]pyrimidine derivatives make them attractive candidates for use as emitters in OLEDs. rsc.org The ability to tune the emission color through synthetic modification is a significant advantage for this class of compounds. While specific research on the application of this compound in OLEDs is not yet available, the promising photoluminescent properties of the parent scaffold suggest that with appropriate molecular engineering, it could be a viable component in the emissive layer of an OLED device.
The sensitivity of the fluorescence of pyrazolo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemosensors. A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine core has been successfully synthesized and applied for the detection of pH changes in cells. nih.gov This probe demonstrated a rapid response, high quantum yield, and good selectivity. nih.gov The sensing mechanism is based on changes in the intramolecular charge transfer (ICT) process upon interaction with the analyte. nih.gov Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of new fluorescent platforms, with studies showing that their spectroscopic properties are sensitive to the surrounding medium. nih.gov This suggests that this compound could serve as a foundational structure for creating new fluorescent probes for the detection of various ions and small molecules.
Role in Catalysis and Organocatalysis (e.g., as a promoting agent)
While specific catalytic applications of this compound are not extensively documented, the broader pyrazolo[1,5-a]pyridine scaffold has demonstrated utility in promoting chemical transformations. These instances suggest the potential for its derivatives to act as catalysts or promoting agents.
Notably, the synthesis of pyrazolo[1,5-a]pyridines themselves can be facilitated by promoting agents. One efficient method involves a cross-dehydrogenative coupling reaction of β-dicarbonyl compounds with N-amino-2-iminopyridines, which is promoted by acetic acid and uses molecular oxygen as a green oxidant. acs.org This process operates under mild, environmentally compatible conditions, highlighting the role of a simple Brønsted acid in promoting the formation of this heterocyclic system. acs.org
In another synthetic approach, the compound TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to mediate the [3 + 2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds to produce pyrazolo[1,5-a]pyridines. acs.org Mechanistic studies indicate that TEMPO functions as both a Lewis acid and an oxidant in this transformation, showcasing how a stable radical can promote complex organic reactions. acs.org The pyrazolo[1,5-a]pyridine core's electronic nature, which can be modulated by substituents like the bromo and hydroxyl groups in this compound, could influence its ability to participate in or promote such catalytic cycles.
Table 1: Examples of Promoting Agents in the Synthesis of Pyrazolo[1,5-a]pyridines
| Promoting Agent | Reactants | Reaction Type | Function |
| Acetic Acid / O₂ | β-dicarbonyls and N-amino-2-iminopyridines | Cross-dehydrogenative coupling | Brønsted acid catalyst and green oxidant |
| TEMPO | N-aminopyridines and α,β-unsaturated compounds | [3 + 2] annulation–aromatization | Lewis acid and oxidant |
Development of Molecular Probes for Chemical Biology Studies
The photophysical properties inherent to the pyrazolo[1,5-a]pyridine scaffold make it an attractive framework for the design of molecular probes for investigating biological systems.
The design of molecular probes based on the pyrazolo[1,5-a]pyridine scaffold is guided by the principle of modulating its photophysical properties through chemical modification. The fused, rigid, and planar N-heterocyclic system provides a robust platform whose fluorescence characteristics can be fine-tuned. nih.gov
A key design principle involves the strategic placement of electron-donating or electron-withdrawing groups on the heterocyclic core. For instance, a novel fluorescent probe based on the pyrazolo[1,5-a]pyridine scaffold has been developed to detect pH changes in cellular environments. rsc.org The mechanism of this probe relies on an intramolecular charge transfer (ICT) process, which is sensitive to the local proton concentration. rsc.org The introduction of substituents at specific positions, such as the 7-position, can significantly influence the electronic properties and, consequently, the absorption and emission behaviors of the molecule. nih.gov Electron-donating groups at this position have been shown to enhance both absorption and emission intensities. nih.gov The 7-bromo substituent in this compound, being an electron-withdrawing group, and the 2-hydroxyl group, an electron-donating group, would be expected to have a significant impact on the molecule's electronic structure and potential as a molecular probe.
The stability of the pyrazolo[1,5-a]pyridine core under various conditions, including exposure to extreme pH, is another critical factor in probe design, ensuring reliability in complex biological media. nih.gov
The pyrazolo[1,5-a]pyridine scaffold and its close relative, pyrazolo[1,5-a]pyrimidine, are recognized as "privileged structures" in medicinal chemistry, particularly for developing inhibitors of protein kinases. rsc.orgmdpi.com These scaffolds serve as a foundational framework for creating molecules that can interact with the active sites of enzymes, thereby enabling the study of enzyme function and inhibition.
The development of these scaffolds for enzyme interaction studies often involves designing them as ATP-competitive inhibitors. rsc.org Protein kinases, which are crucial in cellular signaling, have a binding site for ATP. The pyrazolo[1,5-a]pyridine core can mimic the purine (B94841) ring of ATP, allowing it to fit into the kinase's active site. nih.gov By adding various substituents to this core, researchers can enhance binding affinity and selectivity for a specific kinase.
Structure-activity relationship (SAR) studies are crucial in this development process. These studies have shown that modifications at the 3-, 5-, and 7-positions of the pyrazolopyrimidine scaffold can significantly alter potency and selectivity. nih.gov For example, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with key amino acid residues, such as methionine, in the enzyme's active site, which influences binding affinity. mdpi.com The bromine atom at the 7-position and the hydroxyl group at the 2-position of this compound would be key features in its interaction profile with an enzyme's active site, contributing to both hydrogen bonding and halogen bonding interactions.
Table 2: Key Structural Features of Pyrazolo[1,5-a]pyridine Scaffolds for Enzyme Interaction
| Structural Feature | Role in Enzyme Interaction | Reference |
| Fused Pyrazole-Pyridine Core | Mimics ATP's purine ring, enabling binding to kinase active sites. | rsc.orgnih.gov |
| Substituents at C3, C5, and C7 positions | Modulate binding affinity, selectivity, and pharmacokinetic properties. | nih.gov |
| Heteroatoms (N, O) | Participate in hydrogen bonding with amino acid residues in the enzyme's hinge region. | mdpi.com |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry for 7-Bromopyrazolo[1,5-a]pyridin-2-ol
Current synthetic approaches to the pyrazolo[1,5-a]pyridine (B1195680) core often involve multi-step procedures. A significant area for future research lies in the development of more efficient and sustainable synthetic routes to this compound. The main synthesis route for pyrazolo[1,5-a]pyrimidines, a related class of compounds, involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. nih.gov This suggests that a similar strategy could be adapted for pyrazolo[1,5-a]pyridines.
Future efforts could focus on one-pot reactions and multicomponent strategies to improve atom economy and reduce waste. For instance, a one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov A similar approach for this compound would be a significant advancement.
Furthermore, the principles of green chemistry should be integrated into synthetic designs. This includes the use of greener solvents, such as water or ethanol, and catalysts that are environmentally benign. Microwave-assisted synthesis has been shown to be effective in accelerating the synthesis of related pyrazolo[1,5-a]pyrimidines, offering a pathway to reduced energy consumption and shorter reaction times. byu.edu
Recent advancements in 2024 have highlighted the use of PIDA (phenyliodine diacetate) in mediating regioselective cycloadditions of N-aminopyridinium ylides to electron-deficient alkenes, providing a facile route to multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Another metal-free approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org
| Synthetic Approach | Potential Advantages | Key Considerations |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste | Reagent compatibility, control of regioselectivity |
| Green Solvents and Catalysts | Reduced environmental impact | Catalyst stability and recyclability |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Scale-up feasibility, specialized equipment |
| PIDA-mediated Cycloaddition | Mild reaction conditions, high regioselectivity | Availability and cost of PIDA |
| Metal-Free Oxidative Cycloaddition | Avoidance of toxic metals | Optimization of oxidizing agent |
Exploration of Underutilized Reactivity Modes
The bromine atom at the 7-position and the hydroxyl group at the 2-position of this compound are key functional handles for derivatization. However, their full reactive potential remains largely untapped. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The hydroxyl group at the 2-position can undergo O-alkylation, O-acylation, and conversion to other functional groups. Its role in directing metallation reactions or participating in cycloaddition reactions is another area ripe for exploration. The interplay between the bromo and hydroxyl groups could also lead to novel intramolecular cyclization reactions, affording more complex polycyclic systems.
Advanced Computational Modeling of Complex Chemical Phenomena
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into its electronic structure, spectroscopic properties, and reactivity. Such studies can help in designing derivatives with tailored electronic and photophysical properties.
Molecular docking simulations can be employed to predict the binding modes of this compound derivatives with biological targets, such as protein kinases. nih.gov This can guide the rational design of potent and selective inhibitors for therapeutic applications. Computational studies have been instrumental in understanding the conformational flexibility of related pyrazolo[1,5-a]pyrimidines. nih.gov
Design and Synthesis of this compound Derivatives with Tailored Physicochemical Attributes for Materials Science
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has shown promise in materials science, particularly in the development of fluorescent materials. nih.gov The rigid and planar structure of the pyrazolo[1,5-a]pyridine core in this compound suggests its potential as a building block for novel organic electronic materials.
Future research should focus on synthesizing derivatives with specific physicochemical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. By strategically modifying the substituents at the 7-position and on the pyrazole (B372694) ring, it should be possible to tune the emission color, quantum yield, and charge transport properties of these materials. The introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Integration into Supramolecular Architectures and Self-Assembled Systems
The planar nature of the pyrazolo[1,5-a]pyridine ring system and the presence of hydrogen bond donors and acceptors make this compound an excellent candidate for the construction of supramolecular assemblies. The formation of crystals with notable conformational and supramolecular phenomena has been observed in pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Investigations into the self-assembly of this molecule and its derivatives through hydrogen bonding, π-π stacking, and halogen bonding could lead to the formation of well-defined nanostructures such as wires, ribbons, and sheets. These supramolecular architectures could find applications in areas such as molecular recognition, catalysis, and drug delivery. The supramolecular assembly of related N-heterocyclic compounds can be promoted by π-π stacking and C–H⋯π interactions. nih.gov
Mechanistic Investigations of Tautomeric Behavior under Diverse Conditions
The 2-hydroxypyridine (B17775) moiety within this compound can exist in tautomeric equilibrium with its corresponding 2-pyridone form. The position of this equilibrium is expected to be sensitive to factors such as solvent polarity, pH, and temperature. A thorough investigation of this tautomerism is crucial as the different tautomers will exhibit distinct chemical reactivity and biological activity.
For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures have been identified. nih.gov Similar detailed studies are needed for this compound. Spectroscopic techniques such as NMR and UV-Vis, coupled with computational studies, can be used to elucidate the predominant tautomeric form under various conditions. Understanding and controlling the tautomeric equilibrium will be key to harnessing the full potential of this compound in various applications. Studies on other pyrazolone (B3327878) systems have shown that the equilibrium can be shifted by substituents. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromopyrazolo[1,5-a]pyridin-2-ol?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and β-enaminoketones or amidines to form the pyrazolo[1,5-a]pyridine core . Bromination at position 7 is achieved via electrophilic substitution or palladium-catalyzed C–H functionalization using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Post-synthetic purification often employs recrystallization from solvents such as ethanol/DMF or methanol, as described in pyrazolo[1,5-a]pyrimidine analogs .
Q. How is the structure of this compound characterized?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., bromine at C7) .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves ambiguities in regioselectivity and crystal packing, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
- IR spectroscopy : Identifies functional groups (e.g., -OH at C2) via O–H stretching bands (~3346 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr).
- Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at position 7 of pyrazolo[1,5-a]pyridin-2-ol?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electron-rich positions : Bromination favors C7 due to the directing effect of the pyridine nitrogen.
- HMBC experiments : Validate tautomeric forms (e.g., amino-imine equilibria) that affect reactivity .
- Catalytic systems : Pd-mediated C–H activation enables selective functionalization, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Q. What strategies enhance the fluorescence properties of this compound for bioimaging?
- Methodological Answer :
- Donor–π–Acceptor modulation : Introduce electron-withdrawing groups (e.g., -NO₂) or extend π-conjugation via aryl substituents to redshift emission wavelengths (bathochromic shift) .
- Scaffold rigidification : Reduce non-radiative decay by incorporating fused rings, improving quantum yield while retaining bioisosteric properties (e.g., carboxylic acid mimicry) .
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme inhibition : Derivatives act as human dihydroorotate dehydrogenase (hDHODH) inhibitors by mimicking the transition state of dihydroorotate, as shown in MEDS433 .
- Apoptosis induction : Anthranilamide conjugates activate p53 via phosphorylation, upregulating pro-apoptotic Bax and downregulating Bcl-2 in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
